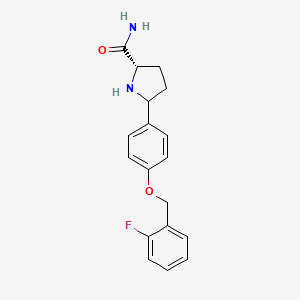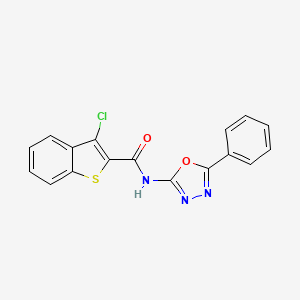
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is an organic compound that features a pyrazole ring substituted with a trifluoroethyl group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with an appropriate ester or acid chloride. One common method includes the cyclization of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the ester group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated groups.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Due to its unique chemical properties, it is investigated for potential use in pharmaceuticals, particularly as a scaffold for drug development.
Wirkmechanismus
The mechanism of action of Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate: Similar structure but with the ester group at a different position.
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: Similar structure but with the ester group at a different position.
Uniqueness
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the trifluoroethyl and ester groups, which can significantly influence its chemical reactivity and biological activity. The trifluoroethyl group imparts unique electronic properties, making this compound particularly valuable in the development of new materials and pharmaceuticals .
Eigenschaften
IUPAC Name |
methyl 2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-14-6(13)5-2-3-11-12(5)4-7(8,9)10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEHNOPIXSYEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2911271.png)
![1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2911272.png)
![2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2911273.png)

![4-{[1-(3-Methoxynaphthalene-2-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2911275.png)
![1-(3-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2911280.png)

![3-methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2911284.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2911287.png)

